Noratropine

Description

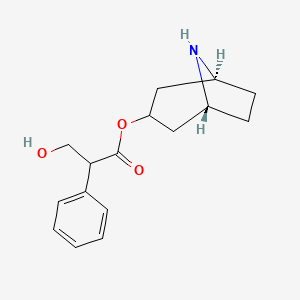

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKYNAZQGVYHIB-DGKWVBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16839-98-8 | |

| Record name | Noratropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Noratropine on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noratropine, the N-demethylated metabolite of atropine, is a tropane alkaloid that functions as a muscarinic acetylcholine receptor antagonist.[1] This technical guide provides a comprehensive overview of its mechanism of action, with a focus on its interaction with the five subtypes of muscarinic receptors (M1-M5). While specific quantitative binding affinity data for this compound is not extensively available in public literature, this guide outlines the established experimental protocols used to characterize such compounds.[2] We will delve into the methodologies for radioligand binding assays and functional assays, and illustrate the downstream signaling pathways affected by muscarinic receptor antagonism. This document serves as a detailed reference for researchers in pharmacology and drug development investigating the anticholinergic properties of tropane alkaloids.

Introduction to this compound and Muscarinic Receptors

This compound is a naturally occurring tropane alkaloid and a primary metabolite of atropine.[1][3] Structurally, it is the N-demethylated analog of atropine. Like other tropane alkaloids, it possesses a characteristic bicyclic amine structure that is fundamental to its pharmacological activity.[3] this compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1]

Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are crucial in mediating the parasympathetic effects of acetylcholine. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity.

By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to a range of anticholinergic effects. Studies indicate that this compound exhibits peripheral anticholinergic effects, including the inhibition of smooth muscle contraction, reduction of glandular secretions, and an increased heart rate.[1] However, it is suggested to be less potent than its parent compound, atropine.[1]

Quantitative Analysis of Receptor Binding

A critical aspect of characterizing a muscarinic antagonist is the quantitative determination of its binding affinity for each of the five receptor subtypes. This is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi).

Note: Despite a comprehensive literature search, specific quantitative binding affinity data (Ki or pKi values) for this compound across the M1-M5 receptor subtypes could not be located in the available scientific literature. The data presented in the following table for the well-characterized non-selective muscarinic antagonist, atropine , is for illustrative purposes to demonstrate the standard format for presenting such data.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |

| Atropine | ~8.9 - 9.2 | ~8.9 - 9.1 | ~9.0 - 9.3 | ~8.8 - 9.0 | ~8.7 - 9.0 | [4][5][6] |

Table 1: Illustrative binding affinities of Atropine for human muscarinic receptor subtypes expressed in CHO cells. Values are approximate ranges compiled from multiple sources and are intended for exemplary purposes.

Experimental Protocols

The characterization of a muscarinic antagonist like this compound involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

-

A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound hydrochloride or other salt form.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine, such as 1 µM).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Isolated Tissue Bath)

Functional assays are essential to determine whether a compound acts as an antagonist and to quantify its potency in a physiological context. Isolated tissue bath experiments are a classic method for this purpose.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency, in a functional tissue preparation.

Materials:

-

Isolated tissue preparation rich in muscarinic receptors (e.g., guinea pig ileum, which primarily expresses M3 receptors for contraction).

-

Organ bath system with a force transducer.

-

Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

A muscarinic agonist (e.g., carbachol).

-

This compound.

Protocol:

-

Tissue Mounting: Mount the isolated tissue in the organ bath containing the physiological salt solution and allow it to equilibrate under a resting tension.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50 and maximum response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: The antagonistic effect of this compound will cause a rightward shift in the agonist's concentration-response curve. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways

This compound, as a muscarinic antagonist, competitively blocks the binding of acetylcholine to all five muscarinic receptor subtypes, thereby inhibiting their downstream signaling cascades.

M1, M3, and M5 Receptor Signaling Blockade

These receptors are coupled to Gq/11 proteins. Their blockade by this compound prevents the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an inhibition of the release of intracellular calcium and the activation of protein kinase C.

M2 and M4 Receptor Signaling Blockade

These receptors are coupled to Gi/o proteins. This compound's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels that would otherwise be suppressed by acetylcholine. This also prevents the modulation of ion channels, such as the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Conclusion

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 16839-98-8 | FN26428 | Biosynth [biosynth.com]

- 4. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Noratropine CAS#16839-98-8 properties and specifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noratropine, with the Chemical Abstracts Service (CAS) number 16839-98-8, is a tropane alkaloid and a primary metabolite of atropine. It is recognized for its activity as a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of the physicochemical properties, specifications, and experimental protocols related to this compound. It is intended to serve as a detailed resource for researchers and professionals engaged in drug development and related scientific fields. This document includes structured data tables for easy reference, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Specifications

This compound, also known as N-Demethylatropine, possesses a unique set of chemical and physical properties that are crucial for its handling, formulation, and biological activity. These properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16839-98-8 | N/A |

| Molecular Formula | C₁₆H₂₁NO₃ | [1][2] |

| Molecular Weight | 275.34 g/mol | [1][2] |

| IUPAC Name | (1R,5S)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | [2] |

| Synonyms | N-Demethylatropine, Norhyoscyamine, Atropine Impurity B | [2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in chloroform | [2] |

| Storage | Desiccate at -20°C | [2] |

Table 2: Predicted and Experimental Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 113-114 °C | N/A |

| Boiling Point (Predicted) | 440.2 ± 45.0 °C | N/A |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 14.12 ± 0.10 | N/A |

| LogP | 2.17390 | [1] |

Biological Activity: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-protein signaling pathways.[4][5]

Signaling Pathways

The five subtypes of muscarinic receptors are broadly classified into two major signaling pathways based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

The antagonistic action of this compound at these receptors blocks the downstream signaling cascades initiated by acetylcholine.

Experimental Protocols

Synthesis of this compound

This method involves the direct conversion of atropine to this compound.

Materials:

-

Atropine sulphate

-

Potassium permanganate

-

Chloroform

-

Absolute ethanol

-

Aqueous oxalic acid (10% w/v)

-

Sodium metabisulphite

-

Concentrated ammonia solution

Procedure:

-

Dissolve atropine sulphate in water.

-

Cool the solution to 4 °C.

-

Add potassium permanganate and stir for 10 minutes.

-

Filter off the precipitated manganese dioxide (MnO₂).

-

Treat the filtrate with a second portion of potassium permanganate.

-

Filter off the MnO₂ again.

-

Extract the alkaloids from the filtrate with chloroform (4 x 50 ml).

-

Dry the combined chloroform extracts and evaporate to dryness.

-

Dissolve the residue in absolute ethanol.

-

Precipitate this compound oxalate by dropwise addition of aqueous oxalic acid.

-

To recover additional product, reduce the suspended MnO₂ with sodium metabisulphite until the solution is clear.

-

Adjust the pH to 9.2 with concentrated ammonia solution.

-

Extract the alkaloids with chloroform and precipitate this compound oxalate as described above.

-

Recrystallize the this compound oxalate from a mixture of absolute ethanol and water (2:1).

This method involves the hydrolysis of an N-protected nortropine derivative.

Materials:

-

N-alkoxycarbonyl nortropine

-

Potassium hydroxide (KOH) aqueous solution (10-35%)

-

Ethyl acetate

-

Activated carbon

Procedure:

-

Charge an autoclave with N-alkoxycarbonyl nortropine and KOH aqueous solution.

-

Purge the autoclave with nitrogen.

-

Heat the mixture to 140-160 °C with stirring, allowing the pressure to rise to 8-10 kg/cm ².

-

Carefully vent the lower boiling alcohol to reduce the pressure to 4 kg/cm ².

-

Continue the reaction at 140-160 °C for 5 hours.

-

Cool the reaction mixture and reduce the pressure.

-

Further cool to -5 to 10 °C and collect the crude product by centrifugation.

-

Dissolve the crude product in hot ethyl acetate.

-

Decolorize with activated carbon.

-

Cool the solution to induce crystallization and filter to obtain pure nortropine.

Analytical Methods

A validated UHPLC method can be used for the rapid and accurate quantification of this compound and its related impurities.

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% H₃PO₄ in water

-

Mobile Phase B: 0.1% H₃PO₄ in 90% Acetonitrile / 10% Water

-

Elution: Gradient

-

Run Time: Approximately 8 minutes

Method Validation Parameters: The method should be validated according to USP <1225> guidelines, including:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity and Range: Demonstrated over a concentration range of 50 µg/mL to 250 µg/mL with a correlation coefficient >0.999.

-

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

-

Accuracy: Determined by recovery studies of spiked samples.

-

Limit of Detection (LOD): 3.9 µg/mL

-

Limit of Quantitation (LOQ): 13.1 µg/mL

-

Robustness: Evaluated by making small, deliberate variations in method parameters.

Radioligand Binding Assay[8][9][10][11][12]

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. A competitive binding assay can be used to determine the inhibitory constant (Ki) of this compound for the five muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5).

-

A suitable radioligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound (CAS #16839-98-8) is a key metabolite of atropine and a muscarinic acetylcholine receptor antagonist. This guide has provided a detailed overview of its physicochemical properties, methods for its synthesis and analysis, and its mechanism of action at the molecular level. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in the field of pharmacology and drug development. Further research to quantify the specific binding affinities of this compound for each of the five muscarinic receptor subtypes will be valuable in further elucidating its pharmacological profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 3. med1.qu.edu.iq [med1.qu.edu.iq]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Noratropine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noratropine, the N-demethylated metabolite of atropine, is a tropane alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are critical components of the parasympathetic nervous system and are involved in a wide array of physiological functions. Understanding the binding affinity and selectivity of this compound for the five distinct muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the binding characteristics of this compound, details the experimental methodologies used to determine these properties, and illustrates the associated signaling pathways.

This compound Binding Affinity at Muscarinic Receptor Subtypes

Quantitative binding data for this compound across all five muscarinic receptor subtypes is not extensively available in the public domain. However, studies on closely related compounds and qualitative comparisons provide valuable insights into its interaction with these receptors.

Quantitative Data Summary

Direct, comprehensive binding affinity data (Kᵢ, IC₅₀, or pKᵢ values) for this compound at each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is limited in publicly accessible scientific literature. Research has been conducted on derivatives, such as 6β-acetoxynortropane, which shows nanomolar affinity for M1, M2, and M4 receptors.[1]

| Compound | Receptor Subtype | Kᵢ (nM) |

| 6β-Acetoxynortropane | M1 | 4 - 7 |

| M2 | 4 - 7 | |

| M3 | Data not available | |

| M4 | 4 - 7 | |

| M5 | Data not available |

Table 1: Binding affinities of 6β-acetoxynortropane for human muscarinic receptor subtypes.[1] It is important to note that this data is for a derivative and not this compound itself.

Qualitative assessments indicate that this compound's binding affinity for muscarinic receptor subtypes is generally lower than that of its parent compound, atropine.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays. The most common method is the competition binding assay.

General Workflow for Competition Binding Assay

Detailed Methodologies

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are commonly used.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors.

-

Cells are homogenized using a Dounce homogenizer or sonicator.

-

The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a method like the Bradford assay. Membranes are then stored at -80°C.

-

2. Radioligand Competition Binding Assay:

-

Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is typically used at a concentration close to its Kₔ value.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

-

Procedure:

-

In a 96-well plate, combine the assay buffer, the radioligand, and varying concentrations of unlabeled this compound (or other competing ligand).

-

To determine non-specific binding, a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) is added to a set of wells.

-

The binding reaction is initiated by adding the prepared cell membranes (typically 10-50 µg of protein per well).

-

The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

3. Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the competing ligand (this compound).

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Kᵢ (inhibition constant) value for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Conclusion

While a complete quantitative binding profile for this compound at all five muscarinic receptor subtypes remains to be fully elucidated in publicly available literature, the established experimental protocols provide a robust framework for determining these crucial pharmacological parameters. The available data for related compounds suggests that this compound likely acts as a competitive antagonist with varying affinities across the M1-M5 subtypes. Further research is warranted to fully characterize the binding and functional selectivity of this compound, which will be instrumental in understanding its physiological effects and exploring its potential in drug development.

References

A Comparative Pharmacological Profile: Noratropine vs. Atropine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profiles of Noratropine and its parent compound, Atropine. While Atropine is a well-characterized non-selective muscarinic acetylcholine receptor antagonist, quantitative pharmacological data for its primary metabolite, this compound, is less abundant in publicly available literature. This document synthesizes the available information on their receptor binding affinities, functional activities, pharmacokinetic properties, and pharmacodynamic effects. Experimental protocols for key assays are detailed, and signaling pathways are visualized to offer a comparative understanding for researchers in pharmacology and drug development.

Introduction

Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a clinically significant anticholinergic agent.[1] It acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs), exhibiting no significant selectivity for the five subtypes (M1-M5).[2] Its wide range of effects on the parasympathetic nervous system has led to its use in various clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent.[3]

This compound, also known as N-demethylatropine, is a primary metabolite of Atropine.[1][4] It is formed through the N-demethylation of the tropane ring's nitrogen.[4] Qualitatively, this compound is described as a less potent anticholinergic agent than Atropine, with reduced penetration across the blood-brain barrier due to its lower lipophilicity.[5] Despite its presence as a significant metabolite, a detailed quantitative pharmacological profile of this compound is not as extensively documented as that of Atropine. This guide aims to collate and present the available data to facilitate a comparative understanding of these two compounds.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for both Atropine and this compound is the competitive antagonism of muscarinic acetylcholine receptors.

Receptor Binding Affinities

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine

| Receptor Subtype | Atropine Ki (nM) |

| M1 | 0.25[7] |

| M2 | Data not consistently reported across sources |

| M3 | Data not consistently reported across sources |

| M4 | Data not consistently reported across sources |

| M5 | Data not consistently reported across sources |

Note: While multiple sources confirm Atropine's non-selective, high-affinity binding to all five muscarinic receptor subtypes, consistent Ki values from a single comprehensive study are not available in the provided search results. The value for M1 is provided as an example of reported affinities.

Functional Activity

The functional antagonism of Atropine at muscarinic receptors is well-established. This is typically quantified by its pA2 value or IC50/EC50 values in various functional assays. Similar to the binding affinity data, direct and comprehensive quantitative functional activity data for this compound across all muscarinic receptor subtypes is scarce. It is generally considered to be less potent than Atropine.[5]

Table 2: Functional Antagonist Potency (pA2 / IC50) of Atropine

| Assay / Receptor | Atropine Potency |

| Carbachol-induced contractions in human isolated colon (M3) | pA2: 8.60 - 8.72[8] |

| Acetylcholine-induced contraction of human umbilical vein | pKB: 9.67[9] |

| Carbachol-induced [3H]-inositol phosphate formation in rat ventricular cardiomyocytes (M3) | pKi: 8.89[10] |

| Methacholine-induced vasodilation in human forearm (M3) | pA2: 8.03[11] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is a similar measure of antagonist potency.

Signaling Pathways

Atropine and this compound, as muscarinic antagonists, block the downstream signaling cascades initiated by acetylcholine binding to mAChRs. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Pharmacokinetics

The pharmacokinetic profiles of Atropine and this compound differ significantly, primarily due to structural differences that affect their lipophilicity and ability to cross biological membranes.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Atropine | This compound |

| Metabolism | Major metabolite is this compound (approx. 24% of dose). Other metabolites include atropine-N-oxide, tropine, and tropic acid.[4][12] | Further metabolism not well-documented. |

| Half-life (t½) | ~2-4 hours[3] | Data not available. |

| Excretion | 13-50% excreted unchanged in urine.[3] | Excreted in urine as a metabolite of Atropine.[4] |

| Bioavailability (Oral) | ~25% | Data not available. |

| Protein Binding | ~14-44%[3] | Data not available. |

| Blood-Brain Barrier | Readily crosses.[1] | Reduced penetration compared to Atropine.[5] |

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) against a known radiolabeled ligand for a specific muscarinic receptor subtype.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Noratropine: A Technical Guide to Stability and Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and solubility of noratropine, a key metabolite of atropine. Understanding these fundamental physicochemical properties is critical for researchers and professionals involved in drug discovery, development, and analysis. This document outlines available solubility data in common laboratory solvents, details experimental protocols for stability and solubility assessment, and presents visual workflows to guide experimental design.

This compound Solubility

The solubility of a compound is a critical parameter for its formulation, delivery, and in vitro testing. This compound's solubility is influenced by the solvent, temperature, and its salt form. The hydrochloride salt of this compound generally exhibits enhanced aqueous solubility compared to the free base.

Quantitative Solubility Data

Quantitative solubility data for this compound and its hydrochloride salt in common laboratory solvents are summarized in the table below. It is important to note that for hygroscopic solvents like DMSO, using a fresh, unopened container is crucial for accurate and reproducible solubility measurements.

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| This compound | DMSO | 20 | 157.25 | Ultrasonic warming and heating to 60°C may be required.[1] |

| This compound Hydrochloride | DMSO | 125 | 763.83 | Ultrasonic assistance may be needed.[2][3] |

| This compound Hydrochloride | Water | Slightly Soluble | - | Qualitative data suggests some solubility.[4] |

| This compound Hydrochloride | Methanol | Slightly Soluble | - | Sonication may improve dissolution.[4] |

| Nortriptyline Hydrochloride | Ethanol | ~15 | - | Data for a structurally related compound.[5] |

| Nortriptyline Hydrochloride | DMSO | ~30 | - | Data for a structurally related compound.[5] |

| Nortriptyline Hydrochloride | PBS (pH 7.2) | ~1 | - | Data for a structurally related compound.[5] |

Note: Data for nortriptyline hydrochloride, a structurally similar molecule, is included for comparative purposes where direct data for this compound is unavailable.

A stock solution of nortriptyline hydrochloride can be prepared in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[5]. For biological experiments, it is recommended to perform further dilutions of the stock solution into aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent[5].

This compound Stability

Understanding the stability of this compound under various stress conditions is essential for developing stable formulations and for designing accurate analytical methods. Forced degradation studies are employed to identify potential degradation products and pathways.

While specific degradation studies on this compound are not extensively reported in the public domain, the degradation pathways can be inferred from its structural relationship to atropine and from general chemical principles. The primary stress conditions to consider are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Potential Degradation Pathways

This compound, being a secondary amine and possessing an ester functional group, is susceptible to the following degradation mechanisms:

-

Hydrolysis: The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions, leading to the formation of tropine-related structures and tropic acid.

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to a variety of degradation products.

-

Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Experimental Protocols

This section provides detailed methodologies for conducting solubility and forced degradation studies on this compound. These protocols are based on established practices in the pharmaceutical industry.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound or its salt in a specific solvent.

Materials:

-

This compound or this compound Hydrochloride

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it on an orbital shaker.

-

Shake the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or molarity.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound or this compound Hydrochloride

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

A general approach for forced degradation is to aim for 5-20% degradation of the drug substance[6].

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add HCl solution.

-

Heat the solution (e.g., at 60 °C) for a specified time.

-

Withdraw samples at different time points, neutralize with NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add NaOH solution.

-

Heat the solution (e.g., at 60 °C) for a specified time.

-

Withdraw samples at different time points, neutralize with HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add H₂O₂ solution.

-

Keep the solution at room temperature or elevated temperature for a specified time.

-

Withdraw samples at different time points and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid drug to dry heat (e.g., 80 °C) for a specified time.

-

Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

-

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Typical HPLC Parameters for Analysis of this compound and Related Substances:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 220 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

Method validation should be performed according to ICH guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound's stability and solubility.

References

A Technical Guide to the Electrochemical N-demethylation of Atropine for Noratropine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrochemical N-demethylation of atropine to produce noratropine, a valuable precursor for various pharmaceutical products. This method presents a greener and more efficient alternative to traditional chemical demethylation processes, avoiding the use of hazardous reagents and complex purification steps.[1][2]

Introduction

This compound is a key intermediate in the semi-synthesis of important anticholinergic drugs such as ipratropium and oxitropium bromide.[1][3] The N-demethylation of atropine, a naturally occurring tropane alkaloid, is a crucial step in the production of these therapeutic agents.[4][5] Traditional methods for N-demethylation often involve toxic reagents like cyanogen bromide or chloroformates, posing significant environmental and safety concerns.[6]

Electrochemical synthesis offers a more sustainable approach, utilizing electricity to drive the selective demethylation of the tertiary amine in atropine.[6] This method operates at room temperature, often in aqueous solvent mixtures, and can be scaled up for gram-scale production.[1][4][7] Mechanistic studies have shown that the electrochemical N-demethylation of atropine proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield this compound.[1][3][4]

Electrochemical N-demethylation Mechanism

The electrochemical oxidation of atropine at an anode results in the removal of two electrons from the nitrogen atom of the tropane ring, leading to the formation of a highly reactive iminium ion intermediate. This intermediate then reacts with water, which acts as a nucleophile, to form a hemiaminal. The unstable hemiaminal subsequently decomposes to yield the secondary amine, this compound, and formaldehyde as a byproduct.

Proposed Reaction Mechanism

References

- 1. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]

- 4. pure.rug.nl [pure.rug.nl]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the In Vitro Characterization of Noratropine Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Noratropine, a key metabolite of the tropane alkaloid atropine, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). A thorough in vitro characterization is essential to determine its potency, selectivity, and functional effects. This guide provides a comprehensive overview of the standard methodologies for characterizing the bioactivity of this compound, including receptor binding and functional assays. Detailed experimental protocols, data presentation formats, and visual representations of signaling pathways and workflows are included to facilitate robust and reproducible in vitro studies. While specific quantitative data for this compound is limited in publicly available literature, data for its parent compound, Atropine, is presented as a reliable proxy to guide experimental design and data interpretation.

Introduction

This compound is a tropane alkaloid and a demethylated metabolite of atropine. Like its parent compound, it is known to exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[2] Understanding the in vitro bioactivity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. This document outlines the core in vitro assays used to characterize this compound's interaction with mAChRs.

Quantitative Data Presentation

Table 1: Atropine Binding Affinity (Kᵢ) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Kᵢ (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Data represents the mean ± standard deviation for Atropine's affinity in competing with [³H]-N-methylscopolamine ([³H]-NMS).[1]

Table 2: Atropine Inhibitory Potency (IC₅₀) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean IC₅₀ (nM) |

| M1 | 2.22 ± 0.60 |

| M2 | 4.32 ± 1.63 |

| M3 | 4.16 ± 1.04 |

| M4 | 2.38 ± 1.07 |

| M5 | 3.39 ± 1.16 |

Data represents the mean ± standard deviation for Atropine's potency in functional assays.[1]

Experimental Protocols

The following are detailed protocols for the primary in vitro assays used to characterize the bioactivity of muscarinic receptor antagonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of this compound for each of the five muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Kᵢ of this compound at M1-M5 receptors.

Materials:

-

Cell membranes from stable cell lines expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound: this compound.

-

Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kₔ), and varying concentrations of this compound or control compounds.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the IC₅₀ of this compound in blocking agonist-induced calcium mobilization.

Materials:

-

Stable cell line expressing human M1, M3, or M5 receptors (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Muscarinic agonist (e.g., Carbachol or Acetylcholine).

-

Test compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells and then add varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of the muscarinic agonist (typically the EC₈₀) to all wells.

-

Signal Detection: Immediately begin kinetic measurement of the fluorescence signal over time to capture the calcium transient.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for muscarinic acetylcholine receptors, which this compound antagonizes.

Caption: Gq-coupled muscarinic receptor (M1, M3, M5) signaling pathway antagonized by this compound.

Caption: Gi-coupled muscarinic receptor (M2, M4) signaling pathway antagonized by this compound.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro experiments.

Caption: Workflow for the radioligand competition binding assay.

Caption: Workflow for the calcium flux functional assay.

References

Noratropine as a Reference Compound in Receptor-Binding Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noratropine, the N-demethylated metabolite of atropine, is a tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its structural similarity to atropine, a well-characterized muscarinic antagonist, makes it a potentially valuable reference compound in receptor-binding assays aimed at characterizing novel muscarinic ligands. This technical guide provides a comprehensive overview of this compound's properties, its application in receptor-binding assays, detailed experimental protocols, and an analysis of its interaction with muscarinic receptor subtypes.

Chemical and Pharmacological Profile of this compound

This compound, also known as N-demethylatropine, shares the core tropane structure of atropine but lacks the N-methyl group. This structural modification influences its physicochemical and pharmacological properties.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |

| Synonyms | N-demethylatropine, Norhyoscyamine |

| CAS Number | 16839-98-8 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Chemical Structure |

|

Source: PubChem CID 155554

Pharmacologically, this compound functions as a muscarinic receptor antagonist, competitively inhibiting the binding of acetylcholine and other muscarinic agonists. The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Quantitative Binding Data

As specific binding affinity data (Ki or IC50 values) for this compound across the five muscarinic receptor subtypes is not extensively documented, the following tables present data for the parent compound, atropine, as a reference. Atropine is a non-selective muscarinic antagonist. It is important to reiterate that this compound's affinity is generally lower than that of atropine.[1]

Table 2: Comparative Binding Affinities (Ki in nM) of Atropine for Human Muscarinic Receptor Subtypes

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |

| Atropine | ~1-3 | ~1-3 | ~1-3 | ~1-3 | ~1-3 |

| This compound | Lower than Atropine | Lower than Atropine | Lower than Atropine | Lower than Atropine | Lower than Atropine |

Note: Ki values for atropine are approximate and can vary based on experimental conditions. The information for this compound is qualitative, indicating a lower affinity than atropine.

Experimental Protocol: Competition Radioligand Binding Assay

This section outlines a detailed protocol for a competition radioligand binding assay to determine the affinity of a test compound (e.g., a novel therapeutic agent) for muscarinic receptors, using this compound as a reference compound.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with M1, M2, M3, M4, or M5 receptor cDNA).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Reference Compound: this compound hydrochloride.

-

Test Compound: The compound of interest.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment:

-

Cell harvester for filtration.

-

Liquid scintillation counter.

-

Multi-channel pipettes.

-

Incubator.

-

Experimental Procedure

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype to a high density.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells by homogenization in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C.

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of the test compound and this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

To each well of the 96-well plate, add the following in order:

-

Total Binding (TB) wells: 50 µL of assay buffer.

-

Non-specific Binding (NSB) wells: 50 µL of 1 µM Atropine.

-

Competition wells: 50 µL of the corresponding dilution of the test compound or this compound.

-

-

Add 50 µL of [³H]-NMS (at a final concentration close to its Kd, typically 0.1-1.0 nM) to all wells.

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (containing 10-50 µg of protein) to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the assay by filtering the contents of the wells through the glass fiber filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

-

Generate Competition Curves:

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (test compound or this compound).

-

-

Determine IC50 Values:

-

Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki Values:

-

Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This compound, as a primary metabolite of atropine, presents a valuable, albeit less potent, tool for muscarinic receptor research. Its use as a reference compound in receptor-binding assays allows for the characterization and comparison of novel muscarinic ligands. While a comprehensive public database of its binding affinities is yet to be established, the protocols and comparative data provided in this guide offer a solid foundation for its integration into drug discovery and pharmacological research workflows. The provided experimental design can be adapted to generate robust and reproducible data for the determination of the binding profiles of new chemical entities targeting the muscarinic acetylcholine receptor system.

References

Synthesis of Nortropine: A Technical Guide for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine, a demethylated derivative of tropine, is a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] Its rigid bicyclic tropane skeleton provides a versatile scaffold for the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to nortropine, detailed experimental protocols, and insights into its application in the development of therapeutic agents. Nortropine itself is a key building block for drugs such as trospium chloride, an antimuscarinic agent used to treat overactive bladder, and serves as a precursor for compounds that modulate glycine receptors and monoamine transporters.[4][5][6]

Synthetic Routes to Nortropine

The synthesis of nortropine can be achieved through several efficient pathways, primarily involving the modification of readily available tropane alkaloids. The most common methods include the demethylation of tropine, the hydrolysis of N-alkoxycarbonyl nortropine derivatives, and synthesis from tropinone.

Demethylation of Tropine

A widely employed method for nortropine synthesis is the N-demethylation of tropine. This can be achieved through various reagents, with chloroformate esters being particularly effective. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield nortropine. Another approach involves oxidative demethylation.[7][8][9]

Hydrolysis of N-Alkoxycarbonyl Nortropine

This method involves the hydrolysis of an N-alkoxycarbonyl derivative of nortropine, which can be prepared from tropine. The hydrolysis is typically carried out under basic conditions, often at elevated temperatures and pressures, to efficiently remove the protecting group and yield nortropine.[2][7][10]

Synthesis from Tropinone

Tropinone, a key intermediate in the biosynthesis of tropane alkaloids, can also serve as a starting material for nortropine synthesis.[3][11] This route typically involves the reduction of the ketone functionality of tropinone to an alcohol, followed by N-demethylation. A notable strategy involves the formation of a quaternary ammonium salt of tropinone, which facilitates the substitution of the N-methyl group.[12]

Data Presentation: Comparison of Synthetic Routes

| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Purity | Reference(s) |

| Demethylation of Tropine | Tropine | Vinyl Chloroformate, KOH | Reflux in chloroform, then reflux with KOH solution | Not specified | Not specified | [12] |

| Tropine | Chloroformate esters, HCl/Acetic Acid | Transesterification: 25–60°C, 2–6 hours; Demethylation: 0–60°C, 10–15 hours; Hydrolysis: 70–100°C, 8–12 hours | High (90% for an intermediate) | Not specified | [1] | |

| Hydrolysis of N-Alkoxycarbonyl Nortropine | N-alkoxycarbonyl nortropine | Potassium hydroxide | 100-160°C, high pressure (1-10 atm) | Not specified | >99% | [2][10] |

| Synthesis from N-Substituted Nortropinone | Tropinone | Iodomethane, Primary amine | Reflux | Up to 80% for N-substituted derivatives | Not specified | [12] |

Experimental Protocols

Protocol 1: Demethylation of Tropine using Vinyl Chloroformate

Objective: To synthesize nortropine by the N-demethylation of tropine.

Materials:

-

Tropine

-

Vinyl Chloroformate

-

Chloroform

-

Potassium Hydroxide (KOH) solution (10%)

-

Saturated Sodium Chloride (brine) solution

Procedure:

-

In a 2 L three-necked flask, mix 168 g (1.5 mol) of vinyl chloroformate with 500 ml of chloroform and heat the mixture to reflux.[12]

-

Dissolve 50 g (0.35 mol) of tropine in 200 ml of chloroform. Slowly add this solution to the refluxing vinyl chloroformate solution. A white mist may be generated during the addition.[12]

-

After the addition is complete, continue to reflux the reaction mixture for 2 hours.[12]

-

Stop heating and stirring, and concentrate the mixture to obtain a colorless oil.[12]

-

To the oil, add a 10% aqueous KOH solution and reflux for approximately 12 hours.[12]

-

Cool the reaction mixture to room temperature.[12]

-

Extract the aqueous layer four times with 500 ml of chloroform each time.[12]

-

Wash the combined chloroform layers once with a saturated sodium chloride solution.[12]

-

Concentrate the chloroform layer to obtain a reddish-brown oily product, which is nortropine.[12]

Protocol 2: Hydrolysis of N-Alkoxycarbonyl Nortropine under Pressure

Objective: To prepare nortropine by the hydrolysis of an N-alkoxycarbonyl nortropine derivative.

Materials:

-

N-carbalkoxy nortropine (e.g., N-ethoxycarbonyl nortropine or N-methoxycarbonyl nortropine)[10]

-

Ethyl acetate

-

Activated carbon

-

Nitrogen gas

Procedure:

-

Place the raw material, N-carbalkoxy nortropine, and a 10-35% potassium hydroxide aqueous solution into an autoclave. The amount of KOH should be 2-10 equivalents of the starting material.[2][10]

-

Purge the autoclave with nitrogen gas to replace the air.[2]

-

Stir the mixture and heat to 140-160 °C. The pressure will rise to 8-10 kg/cm ².[2]

-

After the initial reaction, carefully vent the lower boiling alcohol produced during hydrolysis until the pressure drops to approximately 4 kg/cm ².[2]

-

Continue the reaction at 140-160 °C for 5 hours.[2]

-

After the reaction is complete, cool the mixture and reduce the pressure. Further cool the solution to -5 to 10 °C.[2]

-

Collect the precipitated crude product by centrifugation.[2]

-

Dissolve the crude product in hot ethyl acetate and decolorize with activated carbon.[2]

-

Cool the solution to induce crystallization and filter to obtain the purified nortropine product with a purity of over 99%.[2][10]

Nortropine as an Intermediate for Therapeutic Agents

The nortropine scaffold is a valuable pharmacophore in drug discovery. Its derivatives have shown significant activity as antimuscarinic agents, glycine receptor modulators, and monoamine transporter inhibitors.

Therapeutic Target: Muscarinic Acetylcholine Receptors

Trospium chloride, a quaternary ammonium derivative of nortropine, is a potent muscarinic receptor antagonist.[1][4][5][13][14] It is used for the treatment of overactive bladder.[4][13]

Signaling Pathway of Trospium Chloride:

Caption: Mechanism of action of Trospium Chloride.

Trospium chloride competitively blocks the effect of acetylcholine on muscarinic receptors, particularly the M2 and M3 subtypes, in the bladder's detrusor muscle.[4][13] This antagonism reduces the tone of the bladder's smooth muscle, leading to decreased involuntary contractions and relief of symptoms associated with overactive bladder.[1][13]

Therapeutic Target: Glycine Receptors

Nortropine derivatives have been investigated as allosteric modulators of glycine receptors (GlyRs).[4] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.[15][16][17][18]

Signaling Pathway of Glycine Receptors:

Caption: Glycine receptor signaling pathway.

Activation of GlyRs by glycine leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing.[15][16][18] Nortropine-based allosteric modulators can enhance or inhibit the function of these receptors, offering potential therapeutic applications for conditions involving neuronal hyperexcitability, such as chronic pain.[10]

Therapeutic Target: Monoamine Transporters

Derivatives of nortropane have shown high affinity for monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[6][19][20][21] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling.

Workflow for Monoamine Transporter Inhibition:

References

- 1. Trospium Chloride: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. CN101684117B - Method for preparing nor-tropine - Google Patents [patents.google.com]

- 3. Tropinone - American Chemical Society [acs.org]

- 4. Trospium chloride: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 5. Trospium chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4855422A - Process for the preparation of azoniaspironortropanol esters - Google Patents [patents.google.com]

- 8. Preparation of noratropine by oxidative n-demethylation of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]

- 14. Trospium chloride - Wikipedia [en.wikipedia.org]

- 15. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycine receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Noratropine in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noratropine, a metabolite of atropine, is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its anticholinergic properties make it a compound of interest for studying the physiological and pharmacological roles of the parasympathetic nervous system in various organs. Isolated organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological profile of compounds like this compound by assessing their effects on the contractility of smooth or cardiac muscle tissues.[3][4]

These application notes provide a detailed protocol for utilizing this compound in isolated organ bath experiments to determine its potency and mechanism of action as a muscarinic receptor antagonist. The provided methodologies are based on established protocols for similar competitive antagonists, such as atropine, and are intended to serve as a comprehensive guide for researchers.

Data Presentation

Quantitative data from isolated organ bath experiments are crucial for determining the pharmacological parameters of a test compound. The following tables illustrate how to present data from a typical experiment investigating the competitive antagonism of this compound against a muscarinic agonist like acetylcholine.

Table 1: Effect of this compound on Acetylcholine-Induced Contraction of Isolated Guinea Pig Ileum

This table summarizes the shift in the half-maximal effective concentration (EC₅₀) of acetylcholine in the presence of increasing concentrations of this compound. A rightward shift in the EC₅₀ value with no significant change in the maximal response (Eₘₐₓ) is indicative of competitive antagonism.[3][5]

| This compound Concentration (nM) | Agonist (Acetylcholine) | Log EC₅₀ (M) | EC₅₀ (M) | Eₘₐₓ (% of control) | n (tissues) |

| 0 (Control) | Acetylcholine | -7.15 | 7.0 x 10⁻⁸ | 100 | 6 |